molecular formula C25H21BrN2O2 B308044 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol

Katalognummer: B308044
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: CUQOHAPRTYQDMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol is a complex organic compound that belongs to the class of bis(indolyl)methanes. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antioxidative, and insecticidal properties . The structure of this compound includes a bromine atom, two indole groups, and an ethoxyphenol moiety, making it a unique and versatile molecule for various applications.

Vorbereitungsmethoden

The synthesis of 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol typically involves a cascade reaction between an aldehyde and indole, catalyzed by various catalysts. One common method uses porcine pancreas lipase (PPL) as a biocatalyst in a solvent mixture at 50°C . The reaction conditions are optimized to achieve moderate to excellent yields. Industrial production methods may involve the use of Lewis or protic acid catalysts, such as trichloro-1,3,5-triazine, bentonite, ZrCl4, Montmorillonite clay K-10, I2, CeCl3·7H2O, AlPW12O40, zeolites, and others .

Analyse Chemischer Reaktionen

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate (CAN) and other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include Lewis acids, protic acids, and various solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol involves its interaction with various molecular targets and pathways. The indole groups in the compound are known to interact with cellular proteins and enzymes, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. The bromine atom and ethoxyphenol moiety contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-bromo-2-[di(1H-indol-3-yl)methyl]-6-ethoxyphenol include other bis(indolyl)methanes and indole derivatives. Some examples are:

    Bis(indolyl)methane: Known for its anticancer properties and ability to act as a fluorescent molecular sensor.

    Indole-3-carbinol: Exhibits anticancer and antioxidative activities.

    3,3’-Diindolylmethane: Another indole derivative with potential therapeutic applications in cancer treatment.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C25H21BrN2O2

Molekulargewicht

461.3 g/mol

IUPAC-Name

2-[bis(1H-indol-3-yl)methyl]-4-bromo-6-ethoxyphenol

InChI

InChI=1S/C25H21BrN2O2/c1-2-30-23-12-15(26)11-18(25(23)29)24(19-13-27-21-9-5-3-7-16(19)21)20-14-28-22-10-6-4-8-17(20)22/h3-14,24,27-29H,2H2,1H3

InChI-Schlüssel

CUQOHAPRTYQDMM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)Br)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O

Kanonische SMILES

CCOC1=CC(=CC(=C1O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.